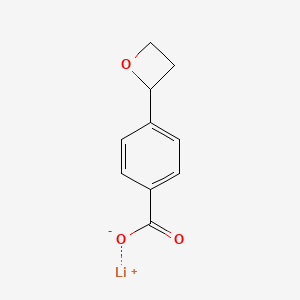

Lithium 4-(oxetan-2-yl)benzoate

Description

Lithium 4-(oxetan-2-yl)benzoate is a compound that combines lithium, oxetane, and benzoic acid. It is a white, crystalline powder with a melting point of 200-203°C

Properties

Molecular Formula |

C10H9LiO3 |

|---|---|

Molecular Weight |

184.1 g/mol |

IUPAC Name |

lithium;4-(oxetan-2-yl)benzoate |

InChI |

InChI=1S/C10H10O3.Li/c11-10(12)8-3-1-7(2-4-8)9-5-6-13-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 |

InChI Key |

VUNINIVIBQQIOJ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1COC1C2=CC=C(C=C2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-(oxetan-2-yl)benzoate can be achieved through the reaction of 4-(oxetan-2-yl)benzoic acid with lithium hydroxide in the presence of a suitable solvent. The process involves dissolving 4-(oxetan-2-yl)benzoic acid in a suitable solvent, adding lithium hydroxide to the solution, and stirring the mixture at room temperature for several hours. The mixture is then heated to reflux for several hours, cooled, and the precipitate is filtered, washed with a suitable solvent, and dried under vacuum to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-(oxetan-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized under specific conditions.

Reduction: The benzoate moiety can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Oxidation: Reagents such as bromine (Br2) or meta-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxetane ring.

Reduction: Reduced forms of the benzoate moiety.

Substitution: Substituted oxetane derivatives.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its effects on cellular processes and its potential as a tool for studying lithium ion transport.

Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of mood disorders such as bipolar disorder.

Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The exact mechanism of action of lithium 4-(oxetan-2-yl)benzoate is not fully understood. it is believed to act as a lithium ionophore, meaning it can transport lithium ions across cell membranes. This allows lithium to enter cells and interact with various biochemical processes, including the modulation of neurotransmitter release, gene expression, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Lithium benzoate: A simpler compound without the oxetane ring.

Oxetane derivatives: Compounds containing the oxetane ring but lacking the benzoate moiety.

Lithium salts: Other lithium-containing compounds such as lithium carbonate and lithium citrate.

Uniqueness

Lithium 4-(oxetan-2-yl)benzoate is unique due to the presence of both the oxetane ring and the benzoate moiety

Biological Activity

Lithium 4-(oxetan-2-yl)benzoate is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzoate moiety linked to an oxetane ring. The oxetane structure is known for its unique physicochemical properties, which can influence the compound's biological activity. The presence of the lithium ion is also significant, as lithium salts are recognized for their neuroprotective effects.

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotection : Lithium compounds have been shown to enhance mitochondrial function and reduce oxidative stress in neuronal cells. Studies indicate that lithium can improve cell viability against neurotoxic insults such as amyloid-beta (Aβ) accumulation, which is relevant in conditions like Alzheimer's disease .

- Anti-inflammatory Effects : The compound may inhibit pathways related to inflammation, potentially reducing the production of pro-inflammatory cytokines and mediators. This is particularly important in neurodegenerative diseases where inflammation plays a critical role.

- Cognitive Protection : Research has demonstrated that lithium benzoate can enhance cognitive function and memory retention in animal models, suggesting its potential utility in treating cognitive decline associated with aging or neurodegenerative diseases .

Neuroprotective Effects in Alzheimer’s Disease Models

A pivotal study assessed the effects of lithium benzoate on primary rat cortical neurons exposed to neurotoxins. The findings revealed that lithium benzoate significantly attenuated reactive oxygen species levels and improved mitochondrial function, leading to enhanced cell viability. In vivo studies using APP/PS1 mice indicated that chronic administration of lithium benzoate improved cognitive performance and reduced amyloid plaque deposition in the brain .

Anti-inflammatory Activity

Another investigation explored the compound's ability to modulate inflammatory responses. In vitro assays demonstrated that this compound could inhibit the synthesis of inflammatory mediators through modulation of COX and LOX pathways, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Lithium Compounds

| Compound | Neuroprotective Effect | Anti-inflammatory Effect | Cognitive Enhancement |

|---|---|---|---|

| Lithium Benzoate | Yes | Moderate | Yes |

| Lithium Carbonate | Yes | Low | Moderate |

| Lithium Orotate | Moderate | Moderate | Low |

Research Findings

Recent studies have highlighted the significance of oxetane derivatives in drug design due to their favorable permeability and reduced acidity compared to traditional carboxylic acids . These properties make this compound a promising candidate for CNS-targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.